4-(1,3-benzothiazol-2-ylmethoxy)-2-methylaniline

Medicinal Chemistry Anticancer Research Coordination Chemistry

4-(1,3-Benzothiazol-2-ylmethoxy)-2-methylaniline (CAS 197364-75-3) is a member of the benzothiazole aniline (BTA) class, characterized by a benzothiazole core linked via a methyleneoxy bridge to a 2-methylaniline moiety. This compound has a molecular formula of C15H14N2OS and a molecular weight of 270.35 g/mol.

Molecular Formula C15H14N2OS
Molecular Weight 270.4 g/mol
Cat. No. B5760631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,3-benzothiazol-2-ylmethoxy)-2-methylaniline
Molecular FormulaC15H14N2OS
Molecular Weight270.4 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OCC2=NC3=CC=CC=C3S2)N
InChIInChI=1S/C15H14N2OS/c1-10-8-11(6-7-12(10)16)18-9-15-17-13-4-2-3-5-14(13)19-15/h2-8H,9,16H2,1H3
InChIKeyVRRXFBYQWMLHGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility30.6 [ug/mL]

4-(1,3-Benzothiazol-2-ylmethoxy)-2-methylaniline Procurement Guide: Structural Identity, CAS Registry, and Spectral Fingerprint


4-(1,3-Benzothiazol-2-ylmethoxy)-2-methylaniline (CAS 197364-75-3) is a member of the benzothiazole aniline (BTA) class, characterized by a benzothiazole core linked via a methyleneoxy bridge to a 2-methylaniline moiety . This compound has a molecular formula of C15H14N2OS and a molecular weight of 270.35 g/mol [1]. Its fundamental spectral fingerprint, including a 1H NMR spectrum in DMSO-d6, is available in the KnowItAll NMR Spectral Library, providing a verified reference for identification and quality control [2].

4-(1,3-Benzothiazol-2-ylmethoxy)-2-methylaniline: Why In-Class Analogs Cannot Substitute in Specialized Research


The BTA class is known for its diverse biological activities, but this diversity is driven by subtle structural variations . For instance, changing the methoxy linker position, as seen in 4-(1,3-benzothiazol-2-yl)-2-methoxyaniline (CAS 920520-32-7), or altering the substitution pattern on the aniline ring, as in 6-MeO-BTA-0 (CAS 43036-17-5), results in different physicochemical properties and biological target affinities [1]. Therefore, the specific substitution pattern of 4-(1,3-benzothiazol-2-ylmethoxy)-2-methylaniline dictates its utility in specific applications like the synthesis of anticancer Pt(II) complexes, where the ligand geometry and electronic properties are critical [2].

4-(1,3-Benzothiazol-2-ylmethoxy)-2-methylaniline: Quantitative Evidence for Scientific Selection


4-(1,3-Benzothiazol-2-ylmethoxy)-2-methylaniline: Pt(II) Complexation for Enhanced Anticancer Cytotoxicity

4-(1,3-Benzothiazol-2-ylmethoxy)-2-methylaniline (designated as ligand 2c in the study) serves as a key ligand for synthesizing novel platinum(II) complexes with anticancer activity [1]. When complexed with Pt(II), the resulting Pt-2c complex exhibits significantly enhanced in vitro cytotoxicity against various cancer cell lines compared to the free ligand [1]. This demonstrates the compound's value not as a standalone therapeutic, but as a crucial building block for developing more potent metallodrugs [1].

Medicinal Chemistry Anticancer Research Coordination Chemistry

4-(1,3-Benzothiazol-2-ylmethoxy)-2-methylaniline: In Silico Molecular Docking for VEGFR2 Inhibition

To understand its mechanism of action, in silico molecular docking studies were performed using the ligand 4-(1,3-benzothiazol-2-ylmethoxy)-2-methylaniline (2c) against the vascular endothelial growth factor receptor 2 (VEGFR2) kinase domain [1]. The study revealed a specific binding pose and a calculated docking score, providing a quantitative, comparative basis for its interaction with this key anticancer target [1].

Computational Chemistry Target Identification Molecular Docking

4-(1,3-Benzothiazol-2-ylmethoxy)-2-methylaniline: Enhanced DNA Binding Affinity via Pt(II) Complexation

The interaction of 4-(1,3-benzothiazol-2-ylmethoxy)-2-methylaniline and its Pt(II) complex with calf thymus DNA (CT-DNA) was evaluated using UV-Vis absorption spectroscopy and fluorescence quenching assays [1]. The Pt-2c complex demonstrated a quantifiably stronger interaction with DNA compared to the free ligand, which is a key mechanism associated with the anticancer activity of platinum-based drugs [1].

Biophysical Chemistry Mechanism of Action DNA Interaction

4-(1,3-Benzothiazol-2-ylmethoxy)-2-methylaniline: Reliable Scaffold for Platinum(II) Anticancer Complexes

The study evaluated the in vitro cytotoxicity of three BTA-derived Pt(II) complexes (Pt-2a, Pt-2b, and Pt-2c) against a panel of five human cancer cell lines [1]. All three complexes showed enhanced activity over their free ligands, but Pt-2c, derived from 4-(1,3-benzothiazol-2-ylmethoxy)-2-methylaniline, exhibited the most balanced and potent cytotoxicity profile across the panel, including activity against U87MG (IC50 = 6.5 µM), A549 (IC50 = 26.5 µM), and HCT116 (IC50 = 16.3 µM) cells [1].

Bioinorganic Chemistry Anticancer Agents Platinum Complexes

4-(1,3-Benzothiazol-2-ylmethoxy)-2-methylaniline: Targeted Procurement Scenarios Based on Differential Evidence


Synthesis of Broad-Spectrum Pt(II) Anticancer Complexes

Procure 4-(1,3-benzothiazol-2-ylmethoxy)-2-methylaniline as a specific ligand for generating Pt-2c complexes. Evidence demonstrates that the resulting Pt-2c complex exhibits a balanced and potent in vitro cytotoxicity profile across multiple cancer cell lines (U87MG, A549, HCT116, SKOV3, HeLa) with IC50 values ranging from 6.5 to 33.8 µM, a profile superior to Pt(II) complexes derived from its nearest structural analogs [1]. This scenario is optimal for medicinal chemists developing new platinum-based anticancer agents where broad-spectrum activity is desired.

Structure-Based Drug Design Targeting VEGFR2 Kinase

Select 4-(1,3-benzothiazol-2-ylmethoxy)-2-methylaniline for projects involving VEGFR2 inhibition. In silico docking studies provide quantitative differentiation, showing a 28% improvement in binding energy (G-score of -6.28 kcal/mol) compared to the unmethylated analog 2a (G-score of -4.90 kcal/mol) [1]. This targeted interaction supports its procurement for computational chemistry and medicinal chemistry teams engaged in the rational design and optimization of novel kinase inhibitors.

Research on DNA-Targeting Metallodrugs with Enhanced Affinity

Utilize 4-(1,3-benzothiazol-2-ylmethoxy)-2-methylaniline as a scaffold to create DNA-binding agents. Biophysical characterization confirms that its Pt(II) complex, Pt-2c, achieves a 2.67-fold higher binding affinity for CT-DNA (K_b = 1.28 × 10^5 M^-1) than the free ligand (K_b = 0.48 × 10^5 M^-1) [1]. This makes the compound valuable for research groups focused on elucidating the mechanism of action of metallodrugs or developing new compounds that target DNA as a primary mode of action.

Analytical Method Development and Quality Control (QC)

Procure 4-(1,3-benzothiazol-2-ylmethoxy)-2-methylaniline as a standard reference material for analytical chemistry applications. Its spectral fingerprint, including a verified 1H NMR spectrum (in DMSO-d6), is available in the KnowItAll NMR Spectral Library, allowing for definitive identification and purity assessment in complex mixtures or synthesized batches [1][2].

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